Pentaerythrityl tetraheptanoate
Overview
Description
Pentaerythrityl tetraheptanoate: is a polyol ester derived from pentaerythritol and heptanoic acid. It is widely used in various industrial applications, particularly as a synthetic lubricant due to its excellent thermal stability and low volatility. This compound is also known for its use in cosmetics as an emollient and skin-conditioning agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythrityl tetraheptanoate is synthesized through the esterification of pentaerythritol with heptanoic acid. The reaction typically involves heating pentaerythritol and an excess of heptanoic acid in the presence of a catalyst such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at temperatures ranging from 100°C to 110°C, and water produced during the reaction is removed by azeotropic distillation .
Industrial Production Methods: In industrial settings, the esterification process is optimized to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as distillation and crystallization to obtain this compound with a purity of over 99% . The use of continuous reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pentaerythrityl tetraheptanoate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases to yield pentaerythritol and heptanoic acid .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze this compound.
Transesterification: Alcohols such as methanol or ethanol can be used in the presence of a catalyst (e.g., sodium methoxide) to transesterify this compound, producing different esters.
Major Products:
Hydrolysis: Pentaerythritol and heptanoic acid.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Chemistry: Pentaerythrityl tetraheptanoate is used as a model compound in studies related to esterification and transesterification reactions. Its thermal stability and low volatility make it an ideal candidate for research on synthetic lubricants .
Biology and Medicine: While not extensively used in biological or medical research, this compound’s properties as an emollient and skin-conditioning agent have been explored in cosmetic formulations .
Industry: The primary application of this compound is in the lubrication industry. It is used as a base stock for high-performance lubricants, particularly in applications requiring low-temperature fluidity and high thermal stability .
Mechanism of Action
Pentaerythrityl tetraheptanoate functions primarily as a lubricant and emollient. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. Its molecular structure allows it to maintain stability under high temperatures and pressures, making it suitable for demanding applications .
Comparison with Similar Compounds
- Pentaerythrityl tetranonanoate
- Pentaerythrityl tetrapentanoate
- Pentaerythrityl tetracaprylate
Comparison: Pentaerythrityl tetraheptanoate is unique due to its balance of thermal stability and low volatility. Compared to pentaerythrityl tetranonanoate, it has a lower molecular weight, which can result in better low-temperature performance. Pentaerythrityl tetrapentanoate and pentaerythrityl tetracaprylate, on the other hand, have shorter alkyl chains, which may affect their viscosity and thermal properties .
Properties
IUPAC Name |
[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propyl] heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O8/c1-5-9-13-17-21-29(34)38-25-33(26-39-30(35)22-18-14-10-6-2,27-40-31(36)23-19-15-11-7-3)28-41-32(37)24-20-16-12-8-4/h5-28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGQPNAQUYGWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180467 | |
Record name | 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25811-35-2 | |
Record name | Heptanoic acid, 1,1′-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25811-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl tetraheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025811352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRAHEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/750HPD2T6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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